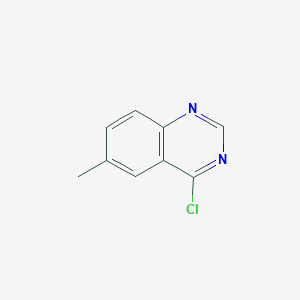

4-Chloro-6-methylquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNILKVADCMYCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359106 | |

| Record name | 4-chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58421-79-7 | |

| Record name | 4-chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methylquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-6-methylquinazoline chemical properties

An In-depth Technical Guide to 4-Chloro-6-methylquinazoline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: The Quinazoline Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of bioactive compounds. These are termed "privileged structures" for their ability to interact with a wide range of biological targets. The quinazoline core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a quintessential example of such a scaffold. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, anti-hypertensive, and antimicrobial properties.[1][2]

Within this important class of molecules, this compound emerges as a pivotal building block. The chlorine atom at the 4-position is an excellent leaving group, rendering the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity provides a direct and versatile handle for introducing diverse functional groups, enabling the systematic exploration of chemical space and the optimization of drug candidates. The methyl group at the 6-position offers a subtle yet significant point of modulation, influencing the electronic properties and steric profile of the molecule, which can be crucial for fine-tuning target affinity and selectivity.

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, detail a representative synthetic protocol, explore its characteristic reactivity with mechanistic insights, and highlight its application as a key intermediate in the synthesis of pharmacologically relevant molecules.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate its handling, storage, reaction conditions, and analytical characterization.

Chemical Identifiers and Structure

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 58421-79-7 | |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | Inferred from Formula |

| InChI Key | XNILKVADCMYCQT-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=CC2=C(C=C1)N=CN=C2Cl | Inferred from Structure |

Physicochemical Data

| Property | Value / Description | Source / Rationale |

| Physical Form | Solid | |

| Melting Point | Not explicitly available; expected to be a crystalline solid with a defined melting point. | General knowledge of similar compounds. |

| Boiling Point | Not available; likely to decompose at high temperatures. | General knowledge of heterocyclic compounds. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. | Inferred from structure and general solvent properties. |

| Storage | Store at 2-8°C under an inert atmosphere. |

Spectroscopic Signature

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around 2.4-2.6 ppm.- A singlet for the proton at C2 of the quinazoline ring, expected to be downfield (~8.9-9.1 ppm).- A singlet for the proton at C5 (~7.8-8.0 ppm).- A doublet for the proton at C7 (~7.6-7.8 ppm).- A doublet for the proton at C8 (~7.4-7.6 ppm). |

| ¹³C NMR | - A signal for the methyl carbon (~21-23 ppm).- Aromatic carbons between ~120-155 ppm.- The chlorinated carbon (C4) will be significantly downfield. |

| IR Spectroscopy | - Aromatic C-H stretching peaks just above 3000 cm⁻¹.- C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.- C-Cl stretching in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) at m/z 178.- A characteristic M+2 peak at m/z 180 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. |

Synthesis of this compound

The synthesis of 4-chloroquinazolines is a well-established process in organic chemistry, typically involving a two-step sequence: cyclization to form the quinazolinone core, followed by chlorination. The following protocol is a representative method adapted from procedures for analogous compounds.[1][4]

Synthetic Workflow Diagram

Caption: General Synthesis Route for this compound.

Step-by-Step Experimental Protocol

Step 1: Cyclization to form 6-Methylquinazolin-4(3H)-one

-

Causality: This step constructs the core heterocyclic system. 2-Amino-5-methylbenzoic acid provides the benzene ring and the C4-carbonyl/N3-H precursor. Formamide serves as the source for the C2-H and N1 atoms of the pyrimidine ring. The reaction is a condensation-cyclization, driven by heat, which eliminates water.[1]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylbenzoic acid (1.0 eq).

-

Add an excess of formamide (e.g., 5-10 eq), which acts as both a reactant and a solvent.

-

Heat the reaction mixture to 140-160°C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to below 100°C and slowly add water. This will precipitate the product.

-

Cool further to room temperature or in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly to yield 6-methylquinazolin-4(3H)-one. The product is often of sufficient purity for the next step.

-

Step 2: Chlorination to form this compound

-

Causality: The hydroxyl group of the quinazolinone (which exists in tautomeric equilibrium with the lactam form) is converted into a chloro group. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly effective chlorinating agents for this transformation. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the reaction.[4]

-

Procedure:

-

In a fume hood, charge a dry round-bottom flask with 6-methylquinazolin-4(3H)-one (1.0 eq).

-

Add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq) to act as both reagent and solvent.

-

Add a catalytic amount of DMF (e.g., 0.1-0.2 eq) dropwise.

-

Heat the mixture to reflux (approx. 105°C for POCl₃) for 2-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This hydrolyzes any remaining POCl₃ and precipitates the product.

-

Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is ~7-8.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization.

-

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C4-chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4 position towards nucleophilic attack, making the chlorine atom an excellent leaving group. This allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols.[3][5]

-

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

-

SNAr Mechanism Diagram

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Scope of Nucleophiles

This reaction is highly versatile and foundational to the use of this scaffold in drug discovery.

-

N-Nucleophiles: Primary and secondary amines react readily, often under mild heating in a polar solvent like ethanol or isopropanol, to form 4-aminoquinazoline derivatives. This is the most common and critical reaction in the synthesis of kinase inhibitors.[2]

-

O-Nucleophiles: Alcohols and phenols (as alkoxides or phenolates) can displace the chlorine to form 4-alkoxy or 4-aryloxy quinazolines.

-

S-Nucleophiles: Thiols react to form 4-thioether derivatives.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a high-value intermediate. Its primary application is as a precursor for the synthesis of 4-anilinoquinazolines, a class of compounds renowned for their potent activity as tyrosine kinase inhibitors (TKIs).[2]

Synthesis of Kinase Inhibitors

Many TKIs target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), which are often overactive in various cancers. The 4-anilinoquinazoline scaffold mimics the adenine portion of ATP, allowing it to function as a competitive inhibitor.[1][2]

Workflow: From Intermediate to Bioactive Scaffold

Caption: Application in Synthesizing a 4-Anilinoquinazoline Scaffold.

The 6-methyl group on the scaffold allows for probing a specific region of the kinase binding pocket, potentially enhancing selectivity or potency compared to unsubstituted analogs. By varying the substituted aniline used in the SNAr reaction, chemists can rapidly generate a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential.

-

Hazard Classification:

-

Recommended Precautions:

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid formation of dust and aerosols.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

-

Conclusion

This compound is a strategically important intermediate in modern medicinal chemistry. Its value is derived from the predictable and efficient reactivity of the C4-chloro group, which serves as a versatile anchor point for constructing libraries of potential drug candidates. A thorough understanding of its properties, synthesis, and reactivity enables researchers to fully leverage the potential of the privileged quinazoline scaffold in the development of novel therapeutics, particularly in the field of oncology. The synthetic protocols and mechanistic principles outlined in this guide provide a solid foundation for the practical application of this compound in a research and development setting.

References

-

4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602 . PubChem. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents . National Institutes of Health (NIH). [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied . ScienceDirect. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry . MDPI. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

The Strategic Role of 4-Chloro-6-methylquinazoline in Medicinal Chemistry: A Technical Guide

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of novel therapeutics. The quinazoline scaffold is a quintessential example of such a "privileged structure," a term bestowed upon molecular architectures that demonstrate the ability to bind to a variety of biological targets with high affinity.[1][2] This versatility has rendered quinazoline and its derivatives a focal point of intensive research, leading to the development of numerous approved drugs for a range of diseases, most notably in oncology.[3] Molecules such as gefitinib, erlotinib, and lapatinib, all of which are potent tyrosine kinase inhibitors, feature the 4-anilinoquinazoline core and have revolutionized the treatment of specific cancers.[4]

At the heart of synthesizing these complex molecules lies a cohort of versatile chemical intermediates. Among these, 4-Chloro-6-methylquinazoline (CAS Number: 58421-79-7) stands out as a particularly valuable building block. Its strategic importance stems from the inherent reactivity of the chloro-substituent at the 4-position, which is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity, coupled with the methyl group at the 6-position which can influence solubility, metabolic stability, and target engagement, makes this compound an ideal starting point for the construction of diverse molecular libraries aimed at various biological targets. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in the development of biologically active compounds, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a key intermediate is paramount for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 58421-79-7 | |

| Molecular Formula | C₉H₇ClN₂ | |

| Molecular Weight | 178.62 g/mol | |

| Physical Form | Solid | |

| IUPAC Name | This compound | |

| Storage Temperature | 2-8°C, Inert atmosphere |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system and the methyl group. The protons at positions 5, 7, and 8 will exhibit characteristic splitting patterns (doublets and triplets) in the aromatic region (typically δ 7.0-8.5 ppm). The singlet for the methyl group protons will appear further upfield (around δ 2.4-2.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbons of the quinazoline ring will resonate in the aromatic region (δ 120-160 ppm), with the carbon bearing the chlorine atom (C4) expected to be significantly influenced by the electronegative substituent. The methyl carbon will appear at a characteristic upfield shift (around δ 21-22 ppm).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 178, with a characteristic isotopic pattern (M+2) at m/z 180 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinazoline ring system (typically in the 1400-1600 cm⁻¹ region). C-H stretching vibrations of the aromatic and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Cl stretching vibration will appear in the fingerprint region (typically below 800 cm⁻¹).

Synthesis of this compound: A Robust Protocol

The most common and industrially relevant synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor, 6-methylquinazolin-4(3H)-one. This transformation is a critical step, as it activates the 4-position for subsequent nucleophilic displacement.

Conceptual Framework for Synthesis

The conversion of a quinazolinone to a 4-chloroquinazoline is essentially a dehydration reaction where the enolic hydroxyl group of the amide is replaced by a chlorine atom. Reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this purpose. The reaction often requires elevated temperatures and may be facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline, which can act as a catalyst and acid scavenger.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures found in the patent literature, providing a reliable method for the preparation of this compound.[1]

Materials and Reagents:

-

6-Methylquinazolin-4-one

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylaniline

-

Toluene

-

Ice

-

Water

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-methylquinazolin-4-one (1 equivalent), toluene (as solvent), phosphoryl chloride (1.2-1.5 equivalents), and N,N-dimethylaniline (1.4-1.6 equivalents).

-

Heating: Stir the mixture and heat it to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).

-

Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This step quenches the excess phosphoryl chloride.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product as a solid.

Self-Validation and Causality:

-

Why phosphoryl chloride? POCl₃ is a powerful chlorinating and dehydrating agent, ideal for converting the relatively unreactive quinazolinone to the activated 4-chloro derivative.

-

The role of N,N-dimethylaniline: This tertiary amine serves a dual purpose. It catalyzes the reaction by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃. It also acts as an acid scavenger, neutralizing the HCl gas produced during the reaction, which can prevent unwanted side reactions.

-

Importance of quenching on ice: This is a critical safety and procedural step. The highly exothermic reaction of POCl₃ with water is controlled by the large heat capacity of the ice-water mixture.

-

Aqueous work-up: The washing steps are essential to remove any remaining inorganic impurities and the N,N-dimethylaniline hydrochloride salt, ensuring the purity of the final product.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the C4-Cl bond towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the quinazoline ring system makes the C4 position electron-deficient and thus highly susceptible to nucleophilic attack.

Caption: General SNAr reaction of this compound.

Reaction with Amine Nucleophiles: Gateway to Kinase Inhibitors

The reaction of this compound with primary and secondary amines, particularly substituted anilines, is the most widely exploited transformation in the synthesis of biologically active molecules.[4] This reaction typically proceeds under mild conditions, often requiring only gentle heating in a suitable solvent like isopropanol or ethanol.

Example Protocol: Synthesis of a 4-Anilino-6-methylquinazoline Derivative

-

Setup: To a solution of this compound (1 equivalent) in isopropanol, add the desired substituted aniline (1-1.2 equivalents).

-

Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is often complete within a few hours.

-

Isolation: Upon completion, cool the reaction mixture. The product, often a hydrochloride salt, may precipitate directly from the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure 4-anilino-6-methylquinazoline derivative.

Biological Significance: Targeting EGFR and VEGFR-2

Derivatives of 4-anilinoquinazoline are well-established as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[2][6] These receptors are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The 4-anilinoquinazoline scaffold serves as a template that can be extensively modified to achieve high potency and selectivity for these kinase targets. The methyl group at the 6-position of the quinazoline core can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of the resulting inhibitor.

Caption: Mechanism of action for 4-anilinoquinazoline derivatives.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis and predictable reactivity make it an invaluable starting point for the creation of diverse libraries of compounds. The proven success of the 4-anilinoquinazoline scaffold in targeting key oncogenic kinases like EGFR and VEGFR-2 underscores the enduring importance of this core structure.

Future research will likely continue to leverage the versatility of this compound to explore new chemical space. This includes its reaction with a broader range of nucleophiles beyond anilines, such as aliphatic amines, thiols, and hydrazides, to generate novel scaffolds with unique pharmacological profiles.[7][8] Furthermore, the strategic placement of the 6-methyl group offers opportunities for fine-tuning drug-like properties, potentially leading to the development of next-generation kinase inhibitors with improved efficacy, selectivity, and resistance profiles. As our understanding of disease biology deepens, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone of modern drug discovery.

References

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Supporting information: An efficient copper-catalyzed tandem reaction of 2-aminobenzonitriles with aldehydes and anilines in the air. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

- EP0566226A1 - Quinazoline derivatives. (n.d.). Google Patents.

-

Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 203-217. [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 110-114. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2002). Molecules, 7(5), 442-450. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Molecules, 27(12), 3906. [Link]

Sources

- 1. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 2. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Design, synthesis and antitumor activity of 4-aminoquinazoline derivatives targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

4-Chloro-6-methylquinazoline molecular structure and weight

An In-Depth Technical Guide to 4-Chloro-6-methylquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth technical overview of this compound, a pivotal heterocyclic intermediate in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the compound's molecular characteristics, synthesis, chemical reactivity, and critical applications, particularly its role as a foundational scaffold for targeted therapeutics.

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry. This structure is prevalent in numerous bioactive compounds, including approved pharmaceuticals. Within this class, this compound (CAS No: 58421-79-7) serves as a highly versatile building block. Its importance stems from the strategic placement of a reactive chlorine atom at the 4-position, which acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic and efficient introduction of diverse functional groups, enabling the construction of large libraries of derivatives for drug screening.[1] Notably, this scaffold is the backbone of several potent tyrosine kinase inhibitors (TKIs) used in oncology, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[1]

Molecular Structure and Physicochemical Properties

This compound is a solid compound at room temperature, characterized by the molecular formula C₉H₇ClN₂.[2] The core structure consists of the bicyclic quinazoline system, with a methyl group substitution at the 6-position of the benzene ring and a chloro group at the 4-position of the pyrimidine ring.

Molecular Structure Diagram

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 58421-79-7 | |

| Molecular Formula | C₉H₇ClN₂ | [2] |

| Molecular Weight | 178.62 g/mol | |

| Physical Form | Solid | |

| InChI Key | XNILKVADCMYCQT-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C, Inert Atmosphere |

Synthesis Protocol

The most common and reliable method for synthesizing this compound is through the chlorination of its corresponding quinazolinone precursor, 6-methylquinazolin-4(3H)-one. This transformation is typically achieved using potent chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][4][5] The causality behind this choice is that these reagents effectively replace the hydroxyl group of the tautomeric form of the quinazolinone with a chlorine atom, driving the reaction towards the desired product.

Experimental Protocol: Chlorination of 6-methylquinazolin-4(3H)-one

Materials:

-

6-methylquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylquinazolin-4(3H)-one in an excess of phosphorus oxychloride (or thionyl chloride).

-

Catalysis: Add a catalytic amount of DMF dropwise to the suspension. The DMF acts as a catalyst by forming a Vilsmeier-Haack reagent intermediate, which is a more potent chlorinating species.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): After cooling to room temperature, carefully remove the excess POCl₃ in vacuo.

-

Azeotropic Removal: Add toluene to the residue and evaporate in vacuo. Repeat this step twice to ensure all traces of the chlorinating agent are removed.[3]

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and brine.[3]

-

Drying and Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is dominated by the reactivity of the C4-Cl bond. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring activates the C4 position towards nucleophilic attack. This makes the chlorine atom an excellent leaving group, facilitating SNAr reactions with a wide range of nucleophiles.

This reactivity is the cornerstone of its application in drug development. By reacting this compound with various primary or secondary amines (e.g., substituted anilines), researchers can readily synthesize libraries of 4-aminoquinazoline derivatives.[1] This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity, selectivity, and pharmacokinetic properties of drug candidates.

General SNAr Reaction Diagram

Caption: General scheme for SNAr reactions of this compound.

Applications in Drug Discovery

The 4-aminoquinazoline scaffold, readily accessible from this compound, is a validated pharmacophore for inhibiting protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. By appending a substituted aniline to the C4 position, the resulting molecule can mimic ATP and bind to the kinase active site, blocking its function.

-

EGFR Inhibitors: The 4-anilinoquinazoline core is central to first-generation EGFR inhibitors like gefitinib and erlotinib. These drugs have been instrumental in treating non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1]

-

Broader Kinase Inhibition: Derivatives of this scaffold have been investigated as inhibitors for a wide range of other kinases, demonstrating its versatility.[4]

-

Other Bioactivities: Beyond oncology, quinazoline derivatives are explored for various therapeutic areas, including as anti-inflammatory, anti-microbial, and CNS-active agents.[6] The ability to easily diversify the C4-substituent makes this compound a valuable starting material for these exploratory programs.[7]

Safety and Handling Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures in a well-ventilated area or chemical fume hood.[8][9]

-

Hazards: The compound is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[9][10]

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[8]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.[10]

References

-

4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602. PubChem. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH). [Link]

-

4-Chloro-6-methoxyquinazoline | C9H7ClN2O | CID 11183174. PubChem. [Link]

-

This compound (C9H7ClN2). PubChemLite. [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

-

Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

-

Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. ScienceDirect. [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H7ClN2) [pubchemlite.lcsb.uni.lu]

- 3. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. arabjchem.org [arabjchem.org]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 6. wisdomlib.org [wisdomlib.org]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scielo.br [scielo.br]

- 18. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]

- 19. rphsonline.com [rphsonline.com]

- 20. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 22. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 23. integra-biosciences.com [integra-biosciences.com]

- 24. apec.org [apec.org]

- 25. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 28. mdpi.com [mdpi.com]

- 29. files01.core.ac.uk [files01.core.ac.uk]

- 30. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 32. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 34. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. pdf.benchchem.com [pdf.benchchem.com]

- 37. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents [mdpi.com]

A Technical Guide to 4-Chloro-6-methylquinazoline: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid structure provides a robust scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Among the numerous quinazoline derivatives, 4-chloro-6-methylquinazoline stands out as a pivotal intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. The strategic placement of a reactive chlorine atom at the 4-position and a methyl group at the 6-position offers a versatile platform for the development of potent and selective inhibitors of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth review of the synthesis, chemical reactivity, and pharmacological applications of this compound, with a focus on its role in the generation of kinase inhibitors.

Part 1: Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available 2-amino-5-methylbenzoic acid. The first step is a cyclocondensation reaction to form the quinazolinone core, followed by a chlorination step to introduce the reactive chloro group at the 4-position.

Step 1: Synthesis of 6-methylquinazolin-4(3H)-one

The initial step involves the reaction of 2-amino-5-methylbenzoic acid with a suitable one-carbon synthon, typically formamide or formamidine acetate, to construct the pyrimidine ring of the quinazoline scaffold.

Conceptual Workflow for Quinazolinone Formation:

Caption: Synthesis of the 6-methylquinazolin-4(3H)-one core.

Experimental Protocol: Synthesis of 6-methylquinazolin-4(3H)-one

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methylbenzoic acid (1 equivalent) and formamide (10-15 equivalents).

-

Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-methylquinazolin-4(3H)-one.

Step 2: Chlorination of 6-methylquinazolin-4(3H)-one

The hydroxyl group of the quinazolinone is then converted to a chlorine atom using a suitable chlorinating agent. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a commonly employed and effective method.[1] Phosphorus oxychloride (POCl₃) can also be utilized.[2]

Conceptual Workflow for Chlorination:

Caption: Chlorination of 6-methylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of this compound

-

To a round-bottom flask containing 6-methylquinazolin-4(3H)-one (1 equivalent), add an excess of thionyl chloride (10-20 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 equivalents).

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

The residue is then co-evaporated with an inert solvent like toluene to remove any remaining traces of thionyl chloride.

-

The crude product is carefully quenched by adding it to ice-water or a cold saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Note on Yields and Spectral Data: While specific yields for this compound are not extensively reported, similar chlorination reactions of quinazolinones typically proceed in good to excellent yields, often exceeding 80-90%.[1][3] The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dominated by the susceptibility of the C4-position to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the pyrimidine ring nitrogen atoms makes the C4-carbon electron-deficient and thus an excellent electrophilic site for attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the 4-position is an excellent leaving group, facilitating its displacement by various nucleophiles, most notably primary and secondary amines. This reaction is the cornerstone of the utility of this compound in medicinal chemistry, as it allows for the facile introduction of diverse side chains to generate libraries of 4-substituted quinazoline derivatives.

General SNAr Reaction Scheme:

Caption: Nucleophilic aromatic substitution at the C4-position.

Experimental Protocol: Synthesis of 4-Anilino-6-methylquinazoline

This protocol describes a typical SNAr reaction with aniline as the nucleophile.

-

In a round-bottom flask, dissolve this compound (1 equivalent) and aniline (1.1-1.5 equivalents) in a suitable solvent such as isopropanol, ethanol, or acetonitrile.

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography to afford pure 4-anilino-6-methylquinazoline.

Microwave-Assisted Synthesis: To accelerate the reaction and often improve yields, microwave irradiation can be employed.[4] Reactions are typically carried out in a sealed microwave vial at elevated temperatures (e.g., 120-150 °C) for shorter durations (10-30 minutes).

Part 3: Application in Drug Discovery - Targeting the EGFR Signaling Pathway

4-Anilinoquinazoline derivatives, readily synthesized from this compound, are a well-established class of potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] EGFR is a key transmembrane receptor that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[7][8] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[9]

The EGFR Signaling Pathway and its Inhibition

The diagram below illustrates a simplified EGFR signaling cascade and the point of intervention by 4-anilinoquinazoline-based inhibitors.

Caption: Simplified EGFR signaling pathway and inhibition by 4-anilinoquinazolines.

4-Anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain.[5] By occupying this pocket, they prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of substituents on both the quinazoline and aniline rings.

-

Substituents on the Quinazoline Ring: Small, electron-donating groups at the 6- and 7-positions of the quinazoline ring generally enhance inhibitory potency. While the 6-methyl group of the parent compound is a relatively simple substituent, it contributes to the overall lipophilicity and can influence the binding affinity.

-

Substituents on the Aniline Ring: The substitution pattern on the 4-anilino moiety is critical for activity. Small, lipophilic groups at the meta-position (3'-position) of the aniline ring are often favored for potent EGFR inhibition.[5] Halogen substitutions, such as chloro and fluoro, at the 3'- and 4'-positions are also common in clinically approved EGFR inhibitors.

Biological Activity of 4-Anilinoquinazoline Derivatives

| Derivative Class | Target Cell Line | Reported IC₅₀ (µM) | Reference |

| 4-(3-chloroanilino)quinazoline | KB (human oral squamous) | Growth inhibition at 1-10 µM | [5] |

| 6-Arylureido-4-anilinoquinazolines | A549, HT-29, MCF-7 | 1.72 - 2.81 | [10] |

| 4-Anilino-6-aminoquinazoline derivatives | MERS-CoV infected Vero cells | 0.157 | [11] |

This table presents data for structurally related compounds to illustrate the general potency of the 4-anilinoquinazoline scaffold.

It is important to note that the biological activity of these compounds can extend beyond EGFR inhibition. Derivatives of the 4-aminoquinazoline scaffold have also been investigated for their potential as antiviral and anti-inflammatory agents.[11][12]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, providing a straightforward entry point to the pharmacologically significant 4-aminoquinazoline scaffold. Its synthesis is well-established, and its reactivity is dominated by the facile nucleophilic aromatic substitution at the 4-position. The resulting 4-anilino-6-methylquinazoline derivatives are of particular interest due to their potential as potent inhibitors of EGFR tyrosine kinase, a key target in cancer therapy. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in the design and synthesis of novel therapeutic agents. Further exploration of the structure-activity relationships of 6-methyl substituted 4-anilinoquinazolines may lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]7]

-

Lo, H. W. (2010). EGFR signaling pathway in breast cancers. ResearchGate. Retrieved from [Link]8]

-

Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.[13]

-

Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31.[7]

-

St-Germain, J. R., Wallroth, M., & Koch, K. (2021). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. Retrieved from [Link]9]

- Wissner, A., & Mansour, T. S. (2008). The development of C-4 anilinoquinazoline and C-4 anilinopyridopyrimidine tyrosine kinase inhibitors. In Tyrosine Kinase Inhibitors (pp. 39-71). Humana Press.

-

Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Slintak, V., ... & Denny, W. A. (1994). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Journal of Biological Chemistry, 269(43), 27154-27158.[5]

-

Zhang, X., Yin, L., Zhang, Y., Wang, Y., Zhang, G., & Liu, Z. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678311.[10]

-

Kim, T. E., Kim, S. J., Kim, Y. J., Kim, Y., Kim, J. H., Park, J. S., ... & Kim, J. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318.[11]

-

Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., & Noaman, E. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6438-6453.[12]

-

Bridges, A. J. (1998). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current Medicinal Chemistry, 5(2), 89-103.[6]

-

Kim, T. E., Kim, S. J., Kim, Y. J., Kim, Y., Kim, J. H., Park, J. S., ... & Kim, J. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318.[11]

-

Zhang, X., Yin, L., Zhang, Y., Wang, Y., Zhang, G., & Liu, Z. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678311.[10]

-

El-Sayed, M. A. A., Abdel-Aziz, S. A., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tahir, K. E. H. (2012). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. Molecules, 17(9), 10233-10250.[14]

-

Asquith, C. R. M., Maffuid, K. A., Laitinen, T., Torrice, C. D., Tizzard, G. J., Alamillo-Ferrer, C., ... & Zuercher, W. J. (2019). Design and evaluation of novel 4-anilinoquinolines and quinazolines EGFR inhibitors in lung cancer and chordoma. bioRxiv, 545525.[15]

-

Liu, Q., Li, Y., Wang, X., Zhang, Y., Wang, X., Li, D., ... & Liu, Z. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 181, 111581.[16]

-

Wang, Y., Cai, W., Zhang, Y., & Chen, Z. (2013). A General Synthetic Procedure for 2-chloromethyl-4 (3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 18(7), 8321-8335.[17]

-

El-Gaby, M. S. A. (2005). Chlorination of 4 (3H)-quinazolinone derivatives 56. ResearchGate. Retrieved from [Link]]

-

de Oliveira, R. B., de Lima, D. P., da Silva, A. C., de Oliveira, A. C. A., & Ferreira, V. F. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2598-2606.[4]

-

Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Retrieved from [Link]]

-

Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.[18]

-

da Costa, P. F., de Oliveira, A. C. A., & Ferreira, V. F. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2019(4), M1093.[1]

-

Baxter, E. W., & Reitz, A. B. (2011). POCl3 chlorination of 4-quinazolones. Organic & Biomolecular Chemistry, 9(10), 3749-3757.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 11. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 15. biorxiv.org [biorxiv.org]

- 16. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Introduction: The Quinazoline Scaffold and the Strategic Importance of the 4-Chloro Group

An In-depth Technical Guide to the Fundamental Chemistry of 4-Chloroquinazolines

The quinazoline ring system, a benzo-fused pyrimidine, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This distinction arises from its ability to form the structural core of molecules that can bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4] Within this important class of heterocycles, 4-chloroquinazoline stands out as a pivotal synthetic intermediate.[5] The chlorine atom at the C4 position is not merely a substituent; it is a highly reactive and strategically vital leaving group. Its presence transforms the quinazoline core into a versatile electrophilic partner, primed for functionalization via nucleophilic aromatic substitution (SNAr) reactions.[2][6] This reactivity is the cornerstone of synthetic strategies for creating vast libraries of novel quinazoline derivatives, including several blockbuster anticancer drugs like gefitinib and erlotinib.[1] This guide provides a detailed exploration of the synthesis and reactivity that makes 4-chloroquinazoline a cornerstone of modern drug discovery.

Part 1: Synthesis of the 4-Chloroquinazoline Core

The construction of the 4-chloroquinazoline scaffold is almost universally a two-stage process: first, the assembly of the precursor 4(3H)-quinazolinone ring system, followed by a crucial chlorination step.

Stage 1: Assembly of the 4(3H)-Quinazolinone Precursor

The most direct and widely adopted method for synthesizing the 4(3H)-quinazolinone core begins with derivatives of anthranilic acid (2-aminobenzoic acid).[4] The Niementowski quinazolinone synthesis, for instance, involves the condensation of an anthranilic acid with formamide at elevated temperatures.[7] This reaction is valued for its simplicity and often high yields.

Caption: General synthesis of the 4(3H)-quinazolinone precursor.

Alternative methodologies often employ different carbon sources for the C2 position. For example, condensation of anthranilic acid with orthoesters or the cyclization of 2-aminobenzamides are also effective routes.[4][8] The choice of starting material is dictated by the desired substitution pattern on the benzene portion of the quinazoline ring.

Stage 2: Chlorination of 4(3H)-Quinazolinone

This transformation is the critical step that installs the reactive chloro "handle" at the C4 position. The conversion of the amide-like 4(3H)-quinazolinone to the 4-chloroquinazoline is an activation process, turning a relatively stable heterocycle into a potent electrophile.

The most common and robust reagents for this chlorination are phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[9][10] While effective, these reagents are harsh, and milder alternatives like a combination of triphenylphosphine and N-chlorosuccinimide have also been developed.[10]

Causality Behind the POCl₃ Reaction: The reaction with POCl₃ is not a simple displacement. It proceeds through a well-defined, two-stage mechanism that ensures efficient conversion.[11][12][13]

-

Phosphorylation: The reaction begins with the phosphorylation of the quinazolinone's oxygen atom under basic conditions at lower temperatures (e.g., < 25 °C), forming an O-phosphorylated intermediate.[11][13][14] This step is crucial as it converts the poor hydroxyl leaving group of the enol tautomer into a much better phosphate-based leaving group.

-

Nucleophilic Attack: The system is then heated (e.g., 70-90 °C), promoting the nucleophilic attack of a chloride ion (from POCl₃) at the C4 position.[11] This attack displaces the phosphate group, yielding the final 4-chloroquinazoline product.

Understanding this two-stage process allows for precise temperature control to optimize the reaction and suppress the formation of byproducts.[11][13]

Caption: General chlorination of 4(3H)-quinazolinone.

Experimental Protocol 1: Synthesis of 4-Chloroquinazoline from 4(3H)-Quinazolinone

This protocol is a representative example and may require optimization based on the specific substrate.

Objective: To convert a 4(3H)-quinazolinone derivative into its corresponding 4-chloroquinazoline.

Reagents & Materials:

-

4(3H)-quinazolinone (1.0 eq)

-

Phosphoryl chloride (POCl₃) (5-10 eq, used as both reagent and solvent)

-

Round-bottom flask equipped with a reflux condenser and drying tube

-

Heating mantle

-

Ice bath

-

Stir bar

Procedure:

-

Setup: To a dry round-bottom flask, add the 4(3H)-quinazolinone (1.0 eq). Place the flask in a fume hood.

-

Reagent Addition: Carefully add phosphoryl chloride (POCl₃, 5-10 volumes relative to the substrate) to the flask.

-

Reaction: Stir the mixture and heat it to reflux (approx. 105-110 °C) for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The rationale for using excess POCl₃ is to serve as both the chlorinating agent and the solvent, ensuring the reaction goes to completion.

-

Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. The quenching hydrolyzes the excess POCl₃.

-

Neutralization & Isolation: The acidic aqueous mixture is then carefully neutralized with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until it is slightly alkaline. The product, 4-chloroquinazoline, typically precipitates as a solid.

-

Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Part 2: Reactivity of 4-Chloroquinazolines - The SNAr Reaction

The synthetic utility of 4-chloroquinazolines is dominated by their reactivity as electrophiles in Nucleophilic Aromatic Substitution (SNAr) reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the C4 carbon atom highly electron-deficient and thus extremely susceptible to attack by nucleophiles.[6][15]

The SNAr Mechanism

The SNAr reaction of 4-chloroquinazolines proceeds via a stepwise addition-elimination mechanism.[15][16]

-

Nucleophilic Addition: A nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the quinazoline ring and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[15]

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast.

Caption: The addition-elimination mechanism of SNAr at the C4 position.

Field-Proven Insight on Regioselectivity: In cases where the quinazoline ring has multiple leaving groups, such as 2,4-dichloroquinazoline, the C4 position is significantly more reactive towards nucleophiles than the C2 position under mild conditions.[17][18][19] This pronounced regioselectivity is a critical principle leveraged in multi-step syntheses, allowing for sequential and controlled functionalization of the quinazoline scaffold. The greater electrophilicity at C4 is attributed to more effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent N1 atom.

Scope of Nucleophiles and Applications

The SNAr reaction on 4-chloroquinazolines is compatible with a wide array of nucleophiles, making it a powerful tool for generating molecular diversity.

| Nucleophile Class | Example Nucleophile | Typical Product | Significance in Drug Discovery |

| N-Nucleophiles | Anilines, Aliphatic Amines | 4-Anilinoquinazolines, 4-Aminoquinazolines | Core reaction for EGFR inhibitors (Gefitinib, Erlotinib) and other kinase inhibitors.[1] |

| O-Nucleophiles | Alcohols, Phenols | 4-Alkoxy/Aryloxyquinazolines | Used to modulate solubility and electronic properties. |

| S-Nucleophiles | Thiols, Thiophenols | 4-Thioetherquinazolines | Introduction of sulfur-containing moieties for specific binding interactions. |

| C-Nucleophiles | Indoles, Pyrazolones | 4-Carbon-substituted quinazolines | Formation of C-C bonds to create more complex scaffolds. |

The reaction with N-nucleophiles, particularly substituted anilines, is by far the most exploited in drug development.[1] The reaction conditions are generally straightforward, often involving heating the 4-chloroquinazoline with the amine in a polar solvent like isopropanol or dioxane, sometimes with a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl generated during the reaction.[17][20] For less reactive nucleophiles, such as electron-poor anilines, microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[1][2]

Experimental Protocol 2: SNAr Reaction of 4-Chloroquinazoline with an Aniline

This protocol is a representative example for the synthesis of a 4-anilinoquinazoline derivative.

Objective: To displace the C4 chlorine with a primary amine (aniline) via an SNAr reaction.

Reagents & Materials:

-

4-Chloroquinazoline derivative (1.0 eq)

-

Substituted aniline (1.0-1.2 eq)

-

Solvent (e.g., Isopropanol, n-Butanol, or Dioxane)

-

Tertiary amine base (optional, e.g., Triethylamine, DIPEA, 1.5 eq)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Stir bar

Procedure:

-

Setup: In a round-bottom flask, dissolve the 4-chloroquinazoline (1.0 eq) and the substituted aniline (1.0-1.2 eq) in the chosen solvent (e.g., isopropanol).

-

Base (Optional but Recommended): Add a tertiary amine base like triethylamine. The base acts as an acid scavenger, preventing the protonation of the aniline nucleophile by the generated HCl, which would otherwise deactivate it.

-

Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction's completion using TLC by observing the disappearance of the starting 4-chloroquinazoline.

-

Work-up: After cooling the reaction mixture to room temperature, the product often precipitates. If so, it can be collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.

-

Isolation: If the product does not precipitate, the solvent is removed under reduced pressure. The resulting crude residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous base.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel or by recrystallization to yield the pure 4-anilinoquinazoline.

Conclusion

The fundamental chemistry of 4-chloroquinazolines is a study in strategic activation and controlled reactivity. The straightforward, two-step synthesis from readily available anthranilic acids provides reliable access to this key intermediate. The true power of the scaffold, however, lies in the exceptional reactivity of the C4 position towards nucleophilic aromatic substitution. This predictable and highly regioselective reaction provides a robust platform for the synthesis of diverse and complex molecules, cementing the 4-chloroquinazoline core's status as an indispensable building block for researchers, scientists, and professionals in the field of drug development.

References

-

Sánchez Bruno, Calderón Cristian, Tapia Ricardo A., Contreras Renato, Campodónico Paola R. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

-

Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

-

(No Author). (n.d.). Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing. [Link]

-

(No Author). (2024). Synthesis of quinazolin-4-one and its application in some areas of bioengineering. BIO Web of Conferences. [Link]

-

(No Author). (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. ACS Publications. [Link]

-

Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

-

(No Author). (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

-

(No Author). (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PMC - NIH. [Link]

-

(No Author). (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. [Link]

-

(No Author). (n.d.). Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. [Link]

-

(No Author). (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

-

(No Author). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

(No Author). (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate. [Link]

-

(No Author). (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

-

(No Author). (n.d.). Synthesis of 4-chloroquinazoline. PrepChem.com. [Link]

-

El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

-

(No Author). (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

-

(No Author). (2020). How might one synthesis 4-chloro quinoline?. Quora. [Link]

-

(No Author). (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

-

(No Author). (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

-

(No Author). (2009). Specific features of the reactions of quinazoline and its 4-hydroxy and 4-chloro substituted derivatives with C-nucleophiles. Tetrahedron. [Link]

-

(No Author). (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. PubChem. [Link]

-

(No Author). (n.d.). 4-Chloroquinazoline. NIST WebBook. [Link]

-

(No Author). (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

-

(No Author). (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. [Link]

-

(No Author). (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

(No Author). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-CHLORO-QUINAZOLINE_TargetMol [targetmol.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-Chloro-6-methylquinazoline: A Technical Guide to Putative Molecular Targets